molecular formula C8H10N2O3 B12912014 N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide CAS No. 90237-93-7

N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide

Cat. No.: B12912014
CAS No.: 90237-93-7
M. Wt: 182.18 g/mol
InChI Key: RBKXWYDUKYMSOK-UHFFFAOYSA-N
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Description

N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide is an organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a pyrrolidine ring with acetyl and oxo functional groups It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride and an oxidizing agent. One common method involves the following steps:

    Starting Material: Pyrrolidine is used as the starting material.

    Acetylation: Pyrrolidine is reacted with acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.

    Oxidation: The resulting N-acetylpyrrolidine is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the oxo group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(1-Acetyl-2-hydroxy-2,5-dihydro-1H-pyrrol-3-yl)acetamide, while reduction can produce N-(1-Acetyl-2-hydroxy-2,5-dihydro-1H-pyrrol-3-yl)acetamide.

Scientific Research Applications

N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide can be compared with other similar compounds, such as:

    N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

These compounds share similar chemical properties but may have different biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide, also known by its CAS number 90237-93-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O, with a molecular weight of 150.18 g/mol. The compound features a pyrrole ring, which is significant in many pharmacologically active compounds.

PropertyValue
CAS Number90237-93-7
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The pyrrole moiety is known to participate in hydrogen bonding and π-stacking interactions, which can modulate enzyme activities and receptor functions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate cellular processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro tests have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study Findings :
In a study evaluating derivatives of pyrrole compounds, several exhibited potent anti-proliferative activity against cancer cell lines such as MDA-MB-231 and HCT116. Compounds were tested for their ability to induce apoptosis through the activation of caspases and reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048

These results suggest that modifications in the structure can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

SAR studies have indicated that variations in the substituents on the pyrrole ring significantly influence the biological activity of this compound. For instance:

  • Acetyl Group Modification : Alterations in the acetyl group can lead to changes in lipophilicity and subsequently affect bioavailability.
  • Pyrrole Substituents : Different substituents on the pyrrole ring have been shown to enhance or diminish anticancer and antimicrobial activities.

Properties

CAS No.

90237-93-7

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N-(1-acetyl-5-oxo-2H-pyrrol-4-yl)acetamide

InChI

InChI=1S/C8H10N2O3/c1-5(11)9-7-3-4-10(6(2)12)8(7)13/h3H,4H2,1-2H3,(H,9,11)

InChI Key

RBKXWYDUKYMSOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCN(C1=O)C(=O)C

Origin of Product

United States

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